![molecular formula C20H21NO5 B589426 Repirinast-d4 CAS No. 1329836-95-4](/img/structure/B589426.png)
Repirinast-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Repirinast-d4 is a biochemical used for proteomics research . It has a molecular formula of C20H17D4NO5 and a molecular weight of 359.41 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C20H17D4NO5 . The exact structure would require more specific data such as NMR or X-ray crystallography results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 359.41 and a molecular formula of C20H17D4NO5 . More specific physical and chemical properties such as melting point, boiling point, and density would require additional data.Mecanismo De Acción
While the specific mechanism of action for Repirinast-d4 is not mentioned, Repirinast, the non-deuterated form, is known to act on mast cells and inhibit the release of chemical mediators by IgE-related antigen antibody interactions . It’s also being investigated for its effects on glycemia, including enhancement of glucose-dependent insulin secretion, slowed gastric emptying, and reduction of postprandial glucagon and food intake .
Safety and Hazards
Direcciones Futuras
Repirinast-d4 is being investigated for its potential in treating conditions like non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and chronic kidney disease (CKD) . Algernon Pharmaceuticals has been granted a patent for Repirinast in NAFLD and NASH, and it’s also planning to initiate a new chronic kidney disease research program .
Relevant Papers this compound is being actively researched, and several papers have been published on its potential applications. Algernon Pharmaceuticals has received a patent for Repirinast in NAFLD and NASH and has also filed corresponding patent applications in Canada, Europe, China, and Japan . The company has also begun manufacturing this compound and launched a new Chronic Kidney Disease Research Program .
Propiedades
IUPAC Name |
(1,1,2,2-tetradeuterio-3-methylbutyl) 7,8-dimethyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-10(2)7-8-25-20(24)15-9-14(22)16-18(26-15)13-6-5-11(3)12(4)17(13)21-19(16)23/h5-6,9-10H,7-8H2,1-4H3,(H,21,23)/i7D2,8D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQIAEMCQGTTIR-OSEHSPPNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3=C(C(=O)C=C(O3)C(=O)OCCC(C)C)C(=O)N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C)C)C([2H])([2H])OC(=O)C1=CC(=O)C2=C(O1)C3=C(C(=C(C=C3)C)C)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.